![molecular formula C16H18N2S B11945986 1-Benzyl-1-ethyl-3-phenyl-2-thiourea CAS No. 101289-83-2](/img/structure/B11945986.png)
1-Benzyl-1-ethyl-3-phenyl-2-thiourea
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-1-ethyl-3-phenyl-2-thiourea can be synthesized through the reaction of benzyl isothiocyanate with ethylamine and phenylamine under controlled conditions . The reaction typically involves the use of solvents such as ethanol or methanol and requires heating to facilitate the formation of the thiourea derivative.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as recrystallization to ensure the desired purity and yield .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-1-ethyl-3-phenyl-2-thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea group to corresponding amines using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or phenyl positions, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Substituted thiourea derivatives.
Scientific Research Applications
Chemical Properties and Reactions
1-Benzyl-1-ethyl-3-phenyl-2-thiourea features a thiourea functional group, which is characterized by the replacement of the oxygen atom in urea with sulfur. Its unique structure allows it to participate in various chemical reactions:
Common Reactions
- Oxidation : Can be oxidized to form sulfoxides or sulfones using agents like hydrogen peroxide.
- Reduction : The thiourea group can be reduced to corresponding amines using reducing agents such as lithium aluminum hydride.
- Substitution : Nucleophilic substitution can occur at the benzyl or phenyl positions, leading to the formation of various substituted derivatives.
Major Products Formed
Reaction Type | Products |
---|---|
Oxidation | Sulfoxides, sulfones |
Reduction | Amines |
Substitution | Substituted thiourea derivatives |
Chemistry
This compound is widely used as a reagent in organic synthesis. It serves as a corrosion inhibitor for metals and has been utilized in the development of sensing materials for detecting nerve agents. Its ability to form stable complexes with metal ions enhances its utility in various chemical processes .
Biology
The compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it interacts with biological macromolecules, influencing enzyme activity through hydrogen bonding and coordination with metal ions. Additionally, it exhibits antioxidant properties, making it effective in scavenging free radicals .
Medicine
Research has explored the therapeutic potential of this compound in cancer treatment and antimicrobial activities. Its mechanism of action involves interactions with cellular membranes, potentially affecting their permeability and function. Case studies have highlighted its effectiveness against certain cancer cell lines and its role as an antimicrobial agent .
Anticancer Activity
A study conducted on the anticancer properties of thiourea derivatives demonstrated that this compound exhibited significant cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis through the activation of specific cellular pathways, making it a candidate for further pharmacological development .
Corrosion Inhibition
Research published on the use of this compound as a steel corrosion inhibitor demonstrated its effectiveness in acidic environments. The compound reduced corrosion rates significantly when applied to steel samples immersed in hydrochloric acid solutions, indicating its potential for industrial applications .
Mechanism of Action
The mechanism of action of 1-Benzyl-1-ethyl-3-phenyl-2-thiourea involves its interaction with molecular targets such as enzymes and receptors. The thiourea group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This compound may also interact with cellular membranes, affecting their permeability and function .
Comparison with Similar Compounds
1-Benzyl-3-phenylthiourea: Shares structural similarities but lacks the ethyl group, which may influence its reactivity and biological activity.
N-benzyl-N’-phenylthiourea: Another related compound with similar functional groups but different substitution patterns.
Uniqueness: 1-Benzyl-1-ethyl-3-phenyl-2-thiourea is unique due to the presence of both benzyl and ethyl groups, which contribute to its distinct chemical and biological properties. The combination of these groups enhances its potential as a versatile reagent in various applications .
Properties
CAS No. |
101289-83-2 |
---|---|
Molecular Formula |
C16H18N2S |
Molecular Weight |
270.4 g/mol |
IUPAC Name |
1-benzyl-1-ethyl-3-phenylthiourea |
InChI |
InChI=1S/C16H18N2S/c1-2-18(13-14-9-5-3-6-10-14)16(19)17-15-11-7-4-8-12-15/h3-12H,2,13H2,1H3,(H,17,19) |
InChI Key |
CIQFTOMAXKXLJP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C(=S)NC2=CC=CC=C2 |
Origin of Product |
United States |
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